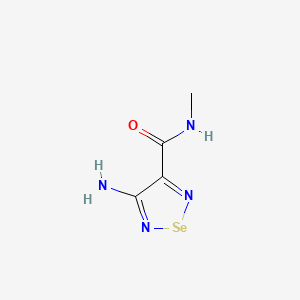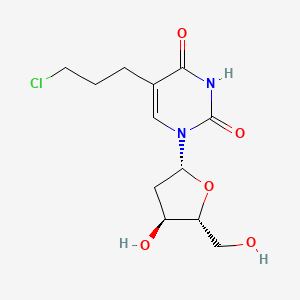
1-Indolizinecarbonitrile, 3-benzoyl-5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzoyl-5-ethylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including 3-benzoyl-5-ethylindolizine-1-carbonitrile, often involves cyclization reactions. One common method is the reaction of pyridine or pyrrole derivatives with appropriate reagents under specific conditions. For instance, the reaction of 1-cyanocyclopropane-1-carboxylic acid with a base and iodine can lead to the formation of indolizine derivatives .
Industrial Production Methods
Industrial production methods for indolizine derivatives typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. These methods may include the use of transition metal catalysts and other advanced techniques to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzoyl-5-ethylindolizine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-Benzoyl-5-ethylindolizine-1-carbonitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-benzoyl-5-ethylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, indolizine derivatives can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 3-benzoyl-5-ethylindolizine-1-carbonitrile include:
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have diverse biological activities.
Indolizine derivatives: Other indolizine compounds with different substituents can have similar or distinct properties and applications.
Uniqueness
3-Benzoyl-5-ethylindolizine-1-carbonitrile is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the benzoyl and ethyl groups, as well as the carbonitrile functional group, can impart distinct properties compared to other indolizine derivatives .
Eigenschaften
CAS-Nummer |
839698-07-6 |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
3-benzoyl-5-ethylindolizine-1-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c1-2-15-9-6-10-16-14(12-19)11-17(20(15)16)18(21)13-7-4-3-5-8-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
LRSZPGIWSRYNSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C(C=C(N21)C(=O)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Acetyldecahydrocyclohepta[b]pyrrole-2-carbonitrile](/img/structure/B12918439.png)





![(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918484.png)



